1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-

Description

IUPAC Nomenclature and Systematic Identification

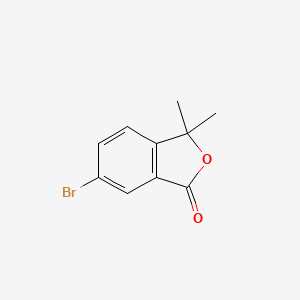

The compound 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 6-bromo-3,3-dimethyl-2-benzofuran-1-one . This nomenclature reflects its bicyclic structure, comprising a fused benzene and furan ring system. The numbering begins at the ketone oxygen (position 1), with a bromo substituent at position 6 and two methyl groups at position 3. The molecular formula C₁₀H₉BrO₂ (molecular weight: 241.08 g/mol) confirms the presence of a bromine atom and two oxygen atoms within the isobenzofuranone scaffold.

Alternative names include 6-bromo-3,3-dimethylphthalide and 3,3-dimethyl-6-bromo-1(3H)-isobenzofuranone , which emphasize the phthalide-derived core and substituent positions. The SMILES notation O=C1OC(C)(C2=C1C=C(C=C2)Br)C provides a linear representation of the structure, highlighting the ketone group, brominated aromatic ring, and geminal dimethyl groups.

Molecular Geometry and Conformational Analysis

The molecular geometry of 6-bromo-3,3-dimethyl-2-benzofuran-1-one is defined by a planar benzofuranone core, with the bromine atom and methyl groups inducing steric and electronic effects. The furan ring adopts a slightly puckered conformation due to the sp³ hybridization of the oxygen-linked carbon (position 3), which hosts the two methyl groups. Computational models predict a collision cross-section (CCS) of 143.4 Ų for the protonated form ([M+H]⁺), reflecting its compact, rigid structure.

Key bond lengths include:

- C=O bond : 1.21 Å (typical for ketones)

- C-Br bond : 1.89 Å (consistent with aryl bromides)

- C-O (furan) bond : 1.36 Å.

The methyl groups at position 3 create a steric barrier, restricting rotation about the C3-O bond and stabilizing the chair-like conformation of the fused ring system. Density functional theory (DFT) studies suggest that this conformation minimizes torsional strain while maximizing resonance stabilization between the aromatic system and the ketone group.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray crystallographic data for 6-bromo-3,3-dimethyl-2-benzofuran-1-one remain limited in public databases, but analogous compounds provide insights. For example, the unsubstituted phthalide (1(3H)-isobenzofuranone) crystallizes in the monoclinic space group P2₁/c , with unit cell parameters a = 7.42 Å, b = 5.89 Å, c = 12.31 Å, and β = 98.7°. Introducing bromine and methyl groups likely alters packing efficiency and intermolecular interactions.

In related brominated isobenzofuranones, such as 6-bromo-3H-isobenzofuran-1-one (CAS 19477-73-7), halogen bonding between bromine and adjacent carbonyl oxygen atoms contributes to lattice stability. For the dimethyl derivative, van der Waals interactions between methyl groups and π-π stacking of aromatic rings are expected to dominate.

Comparative Analysis with Related Isobenzofuranone Derivatives

The dimethyl groups in 6-bromo-3,3-dimethyl-2-benzofuran-1-one enhance thermal stability compared to monosubstituted analogs, as evidenced by its higher melting point (99.5°C vs. 86–88°C for the ethyl derivative). Bromine’s polarizability also increases intermolecular London dispersion forces relative to chlorine. Conversely, the unsubstituted phthalide exhibits lower rigidity and melting point due to the absence of steric bulk.

Electron-withdrawing bromine reduces electron density at the carbonyl group, making it less reactive toward nucleophilic attack compared to non-halogenated derivatives. This electronic effect, combined with steric shielding from the methyl groups, positions the compound as a stable intermediate in organobromine synthesis.

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQBIFAALGMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- typically involves several steps. One common method starts with the bromination of 3,3-dimethyl-1(3H)-isobenzofuranone. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions:

Key Observations:

-

Nucleophilic Substitution : Reacts with amines (e.g., pyrrolidine) in DMF at 80°C to yield 6-amino derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines using Pd(dba)₂/Xantphos catalyst system.

Example Reaction:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 6-Aryl-3,3-dimethylisobenzofuranone | 72–85% |

Mechanism : Transmetallation between the boronic acid and Pd(0) catalyst facilitates aryl group transfer.

Stille Coupling

Reacts with tributyl(vinyl)tin under Pd(OAc)₂ catalysis to form vinyl-substituted derivatives.

Ring-Opening and Functionalization

The lactone ring undergoes selective transformations:

Reduction :

-

LiAlH₄ reduces the lactone to a diol () while preserving bromine.

Oxidation : -

MnO₂ oxidizes the methyl groups to carboxylic acids under acidic conditions.

Table: Ring Modification Reactions

| Reagent | Product | Application |

|---|---|---|

| LiAlH₄ | Diol derivative | Polymer precursors |

| MnO₂/H₂SO₄ | Dicarboxylic acid | Coordination chemistry |

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

3-Butyl-6-bromo-1(3H)-isobenzofuranone inhibits platelet aggregation (IC₅₀ = 12 μM) .

-

6-Fluoro analogues reduce ROS levels in neuronal cells by 40% at 100 μM .

Stability and Reaction Optimization

Critical Factors :

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of isobenzofuranones known for their therapeutic potentials. Research indicates that derivatives of isobenzofuranones exhibit a range of biological activities, including antioxidant and neuroprotective effects. For instance, studies have shown that 3-butyl-6-bromo-1(3H)-isobenzofuranone can significantly reduce cerebral infarction volume and improve neurological outcomes in models of cerebral ischemia .

Neuroprotective Effects

- Mechanism : The neuroprotective action is attributed to the compound's ability to mitigate oxidative stress by reducing reactive oxygen species (ROS) levels in neuronal cultures subjected to redox imbalance. This protective effect was observed in primary cultures of hippocampal neurons treated with varying concentrations of the compound prior to exposure to hydrogen peroxide .

- Research Findings : In vitro studies demonstrated that pretreatment with isobenzofuranones led to decreased cytotoxicity and cell death, suggesting potential applications in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 1(3H)-isobenzofuranone derivatives has been explored extensively, highlighting its utility in organic synthesis. Recent advancements include enantioselective synthesis techniques that allow for the production of chiral variants of isobenzofuranones, which are crucial for developing pharmaceuticals with specific biological activities .

Synthesis Techniques

- Enantioselective Synthesis : The ability to synthesize chiral 3-substituted and 3,3-disubstituted isobenzofuranones through various catalytic methods enhances their applicability in drug development .

The biological activities of isobenzofuranones extend beyond neuroprotection. They have been investigated for their antibacterial properties as well. Compounds containing furanone and isobenzofuranone moieties have shown significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Studies and Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | Reduction in ROS levels and cytotoxicity in neuronal cultures treated with 6-bromo-3,3-dimethyl-isobenzofuranone | Potential use in therapies for neurodegenerative diseases |

| Synthesis | Development of enantioselective synthesis methods for chiral derivatives | Enhances the scope for pharmaceutical applications |

| Antibacterial Activity | Demonstrated efficacy against various bacterial strains | Potential development of new antimicrobial agents |

Mechanism of Action

The mechanism of action of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- involves its interaction with molecular targets through its functional groups. The bromine atom and methyl groups influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 6-bromo-3,3-dimethyl-isobenzofuranone with analogous derivatives:

Key Observations :

Neuroprotective Effects

- The dimethyl groups may enhance metabolic stability compared to alkyl chains.

- NBP : Clinically used for ischemic stroke, NBP inhibits platelet aggregation and reduces oxidative stress, but lacks bromine’s electrophilic properties .

Antimicrobial and Antiparasitic Activity

- Contrastingly, halogenated isobenzofuranones (e.g., JVPH3/JVPH4) show antileishmanial effects via topoisomerase II inhibition .

- Cladoacetals: Isobenzofuranones like 7-hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone (from Cladosporium) exhibit antibacterial activity, highlighting the role of hydroxyl and alkyl substituents .

Antiplatelet Activity

- 3-Substituted Derivatives : 3-Butyl and 3-allyl derivatives show moderate antiplatelet activity, though lower than aspirin. The target compound’s bromine and dimethyl groups may alter platelet adhesion mechanisms .

Biological Activity

1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a bromine atom and two methyl groups attached to the isobenzofuranone core. Its chemical formula is C10H9BrO2, and it belongs to the class of phthalides, which are known for their significant biological properties .

The mechanism of action for 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- involves interactions with specific molecular targets within biological systems. The presence of the bromine atom and methyl groups enhances its reactivity and binding affinity to various enzymes or receptors, leading to significant biochemical effects .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : A series of synthesized C-3 functionalized isobenzofuranones were tested against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia). Some derivatives showed up to 90% inhibition of cell viability at concentrations around 100 µM. Notably, compounds 16 and 18 exhibited IC50 values of 2.79 µM and 1.71 µM against K562 cells, outperforming etoposide (VP16), a standard chemotherapy drug .

- Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | K562 | 2.79 |

| Compound 18 | K562 | 1.71 |

| Etoposide (VP16) | K562 | 7.06 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

Another significant aspect of the biological activity of this compound is its neuroprotective effect against oxidative stress:

- Protective Mechanism : Research indicates that derivatives like 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) can protect PC12 cells from hydrogen peroxide-induced damage. The compound mitigated reductions in cell survival and mitochondrial membrane potential while decreasing markers of oxidative stress such as malondialdehyde (MDA) and reactive oxygen species (ROS) .

- Table 2: Neuroprotective Effects Data

| Treatment | Cell Viability (%) | LDH Leakage | MDA Levels |

|---|---|---|---|

| Control | 100 | Low | Baseline |

| H2O2 | Significant decrease | High | Elevated |

| Br-NBP | Improved | Reduced | Lowered |

This suggests that Br-NBP could be a potential therapeutic agent for neurodegenerative diseases characterized by oxidative damage.

Antiplatelet Activity

The compound also exhibits antiplatelet activity, which has been documented in both in vitro and ex vivo studies on rat platelets. This activity may have implications for cardiovascular health, indicating a broader therapeutic potential beyond oncology .

Q & A

Q. What methods are recommended for structural characterization of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-?

To confirm the molecular structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing precise bond lengths, angles, and stereochemical details. For example, SC-XRD analysis of a related brominated isobenzofuranone derivative revealed a planar aromatic ring and substituent orientation, critical for reactivity studies . Spectroscopic techniques complement crystallography:

- NMR : and NMR identify substituent positions and electronic environments. The bromine atom induces deshielding in adjacent protons, as observed in similar compounds .

- IR Spectroscopy : Confirms lactone carbonyl stretching (~1750 cm) and C-Br vibrations (~600 cm) .

Q. How can reaction conditions be optimized for synthesizing 6-bromo-3,3-dimethyl-1(3H)-isobenzofuranone?

Key parameters include:

- Bromination Reagents : Use N-bromosuccinimide (NBS) or Br in inert solvents (e.g., CCl) for regioselective bromination. Evidence from fluorinated analogs suggests electrophilic aromatic substitution at the 6-position is favored due to steric and electronic effects of the dimethyl groups .

- Catalysts : Lewis acids (e.g., FeCl) enhance reactivity. For example, FeCl-catalyzed bromination of isobenzofuranones achieves >80% yield under mild conditions (25–40°C) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) effectively isolates the product, as demonstrated in crystallographic studies .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?

The bromine atom acts as a directing group and steric hindrance modulator . In electrophilic substitutions, bromine deactivates the ring but directs incoming groups to the para position. For example, nitration of 6-bromo-3,3-dimethyl-isobenzofuranone yields the 5-nitro derivative, confirmed by X-ray analysis . In nucleophilic aromatic substitution (SNAr), bromine can be replaced by amines or thiols under basic conditions (e.g., NaH in DMF), leveraging the electron-withdrawing effect of the lactone carbonyl .

Q. What computational approaches are suitable for predicting the reactivity and stability of 6-bromo-3,3-dimethyl-isobenzofuranone?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify electrophilic/nucleophilic sites. For related compounds, MEPs revealed high electron density at the lactone oxygen, correlating with hydrogen-bonding interactions in crystal structures .

- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes). Isobenzofuranones with bromine show enhanced interactions with hydrophobic pockets in proteins, as seen in anti-HIV studies .

Q. How can researchers resolve contradictions in reported biological activities of brominated isobenzofuranones?

Discrepancies often arise from structural variations or assay conditions . For example:

- Antibacterial Activity : A study reported weak activity (MIC >100 µg/mL) for 6-bromo derivatives, while another showed potency (MIC 12.5 µg/mL) against Gram-positive bacteria. This may stem from differences in bacterial strains or compound purity .

- Oxidative Stability : Bromine’s electron-withdrawing effect can stabilize the lactone ring but reduce solubility, affecting bioavailability. Use HPLC-MS to verify purity and molecular dynamics simulations to assess aggregation tendencies .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of 6-bromo-3,3-dimethyl-isobenzofuranone?

- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA). A study on a related bicyclic lactone achieved baseline separation with hexane/isopropanol (90:10) .

- Circular Dichroism (CD) : Correlate optical activity with absolute configuration. For example, a negative Cotton effect at 220 nm in a brominated analog confirmed the (R)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.